molecular formula C20H36O5 B10766514 Lagochilline

Lagochilline

Cat. No.: B10766514
M. Wt: 356.5 g/mol
InChI Key: XYPPDQHBNJURHU-UHFFFAOYSA-N
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Description

Lagochiline is a bitter diterpene that forms a grey crystalline solid. It is found in various plants from the genus Lagochilus, most notably Lagochilus inebrians. Lagochiline is thought to be responsible for the sedative, hypotensive, and hemostatic effects of this plant .

Preparation Methods

Synthetic Routes and Reaction Conditions: Lagochiline can be synthesized through several steps. One method involves the reaction of lagochiline with anhydrous copper sulfate in acetone to give 3,18-O-isopropylidenelagochiline. This compound is then oxidized by potassium permanganate to produce isopropylidenelagochirsine. Acid hydrolysis of isopropylidenelagochirsine affords lagochirsine. Reduction of lagochirsine with lithium aluminum hydride forms the tetraol, which corresponds to lagochiline .

Industrial Production Methods: Industrial production of lagochiline involves extraction from plants of the genus Lagochilus. The extraction process typically includes drying and grinding the plant material, followed by solvent extraction and purification steps to isolate lagochiline .

Chemical Reactions Analysis

Types of Reactions: Lagochiline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Lagochiline has several scientific research applications:

    Chemistry: Used as a starting material for the synthesis of various derivatives.

    Biology: Studied for its effects on biological systems, including its sedative and hypotensive properties.

    Medicine: Investigated for its potential use as a hemostatic agent to stop bleeding.

    Industry: Used in the formulation of hemostatic preparations

Mechanism of Action

The mechanism by which lagochiline exerts its effects involves its interaction with various molecular targets and pathways. Lagochiline is known to have hemostatic properties, which are thought to be due to its ability to promote blood clotting. The exact molecular targets and pathways involved in this process are still under investigation .

Comparison with Similar Compounds

Lagochiline is compared with other diterpenoids such as lagochirsine. While both compounds share a similar skeleton, lagochiline is unique in its specific biological activities and chemical properties. Similar compounds include:

Lagochiline’s uniqueness lies in its specific hemostatic properties and its ability to form molecular complexes with other compounds to enhance its efficacy.

Properties

IUPAC Name

5'-(2-hydroxyethyl)-1,5'-bis(hydroxymethyl)-1,4a,6-trimethylspiro[3,4,6,7,8,8a-hexahydro-2H-naphthalene-5,2'-oxolane]-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H36O5/c1-14-4-5-15-17(2,12-22)16(24)6-7-18(15,3)20(14)9-8-19(13-23,25-20)10-11-21/h14-16,21-24H,4-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYPPDQHBNJURHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2C(C13CCC(O3)(CCO)CO)(CCC(C2(C)CO)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H36O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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